Butyryl Coenzyme A lithium salt

Catalog No.
S1795077
CAS No.
102282-28-0
M.F
C25H38Li4N7O17P3S
M. Wt
861.36
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyryl Coenzyme A lithium salt

CAS Number

102282-28-0

Product Name

Butyryl Coenzyme A lithium salt

IUPAC Name

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate

Molecular Formula

C25H38Li4N7O17P3S

Molecular Weight

861.36

InChI

InChI=1S/C25H42N7O17P3S.3Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/q;3*+1/p-3/t14-,18-,19-,20+,24-;;;/m1.../s1

SMILES

[Li+].[Li+].[Li+].CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Substrate for Enzymes:

  • Butyryl-CoA Dehydrogenase: Butyryl-CoA serves as a primary substrate for the enzyme Butyryl-CoA Dehydrogenase. This enzyme plays a crucial role in the breakdown of butyrate, a short-chain fatty acid produced by gut bacteria []. By studying the interaction between Butyryl-CoA and this enzyme, researchers can gain insights into butyrate metabolism and its potential health benefits.

Investigating Lipid Metabolism:

  • Role in Lipid and Butanoate Metabolism: Butyryl-CoA is directly involved in both lipid metabolism, the process by which fats are processed in the body, and butanoate metabolism, the breakdown of butyrate []. Researchers can utilize Butyryl-CoA to study these metabolic pathways, understand how they interact, and explore potential therapeutic targets for diseases linked to lipid or gut health.

Substrate for Lipases and Alternative Pathways:

  • Substrate for Lipases: Butyryl-CoA can act as a substrate for various lipases, enzymes responsible for fat breakdown []. This allows researchers to investigate the activity and specificity of these lipases, providing valuable information on how different fats are processed in the body.
  • Alternate Substrate for 4-hydroxybutyrate CoA-transferase: Butyryl-CoA can also function as an alternative substrate for the enzyme 4-hydroxybutyrate CoA-transferase []. Studying this alternative pathway can shed light on cellular metabolism and the potential roles of this enzyme in other processes.

Histone Butyrylation Studies:

  • Investigating Histone Modification: Recent research suggests a role for Butyryl-CoA in a newly discovered process called histone butyrylation, a type of post-translational histone modification []. By using Butyryl-CoA, researchers can explore the mechanisms and functional consequences of this modification, potentially leading to a better understanding of gene regulation and cellular function.

Butyryl Coenzyme A lithium salt is an organic compound derived from butyric acid and coenzyme A. It is classified as a short-chain acyl Coenzyme A derivative, specifically known for its role in various metabolic pathways. The compound has the chemical formula C15H27LiN7O17P3S and is recognized by its CAS number 102282-28-0. This compound is soluble in water and exhibits a high degree of purity, often exceeding 90% in commercial preparations .

, primarily as an acyl donor in enzymatic processes. Key reactions include:

  • Acylation Reactions: It serves as a substrate for acyltransferases, facilitating the transfer of the butyryl group to various acceptors.
  • Dehydrogenation: Butyryl Coenzyme A can be oxidized to butyryl Coenzyme A dehydrogenase, playing a crucial role in fatty acid metabolism.
  • Thioester Hydrolysis: The thioester bond in butyryl Coenzyme A can undergo hydrolysis, releasing butyric acid and coenzyme A, which are essential for various metabolic pathways .

Butyryl Coenzyme A lithium salt is involved in several biological processes:

  • Fatty Acid Metabolism: It plays a significant role in the metabolism of fatty acids, particularly in the synthesis and degradation of medium-chain fatty acids.
  • Energy Production: The compound is integral to the production of energy through the oxidation of fatty acids, contributing to ATP generation.
  • Signaling Pathways: Butyryl Coenzyme A has been implicated in signaling pathways that regulate metabolic homeostasis and may influence gene expression related to lipid metabolism .

The synthesis of butyryl Coenzyme A lithium salt can be achieved through various methods:

  • Enzymatic Synthesis: Utilizing enzymes such as acyl-CoA synthetase to catalyze the reaction between butyric acid and coenzyme A.
  • Chemical Synthesis: Involves the direct reaction of butyric acid with coenzyme A under specific conditions to form the thioester bond, followed by lithium salt formation.
  • Salt Formation: The lithium salt can be obtained by neutralizing butyryl Coenzyme A with lithium hydroxide or lithium chloride, ensuring solubility and stability in aqueous solutions .

Butyryl Coenzyme A lithium salt has diverse applications across various fields:

  • Biochemical Research: Used as a substrate in studies investigating fatty acid metabolism and enzymatic activity.
  • Pharmaceutical Development: Potential applications in drug development targeting metabolic disorders related to fatty acid oxidation.
  • Agricultural Biotechnology: Investigated for its role in plant metabolism and potential benefits in crop enhancement through metabolic engineering .

Research on the interactions of butyryl Coenzyme A lithium salt focuses on its binding affinity with enzymes involved in lipid metabolism. Studies have shown that it effectively interacts with:

  • Butyryl CoA Dehydrogenase: This enzyme catalyzes the oxidation of butyryl Coenzyme A, highlighting its importance in the metabolic pathway.
  • Acyltransferases: These enzymes utilize butyryl Coenzyme A as an acyl donor, facilitating various biosynthetic processes .

Several compounds share structural and functional similarities with butyryl Coenzyme A lithium salt. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
Acetyl Coenzyme AShort-chain acylInvolved primarily in carbohydrate metabolism
Propionyl Coenzyme AShort-chain acylPlays a role in propionate metabolism
Hexanoyl Coenzyme ALonger acyl chainInvolved in long-chain fatty acid metabolism
Butyryl Coenzyme A sodium saltSodium instead of lithiumSimilar function but different solubility characteristics

Butyryl Coenzyme A lithium salt stands out due to its specific role in short-chain fatty acid metabolism and its unique interaction profile with enzymes involved in lipid processing .

Chemical Synthesis Protocols from Precursor Molecules

Chemical synthesis of butyryl coenzyme A lithium salt represents a complex multi-step process that requires careful manipulation of highly reactive intermediates [1]. The traditional approach involves the activation of butyric acid followed by coupling with coenzyme A under controlled conditions [23]. The synthesis typically begins with the preparation of butyryl adenylate as an activated intermediate, which subsequently reacts with coenzyme A to form the desired thioester linkage [26].

The mixed anhydride method has been extensively employed for the chemical synthesis of acyl-coenzyme A derivatives, though this approach often suffers from side reactions that can decrease overall yields [26]. Alternative approaches utilize N-hydroxysuccinimide esters of butyric acid, which provide superior yields compared to acid chloride or mixed anhydride methods due to reduced side reaction formation [26]. The synthesis process involves dissolving coenzyme A in suitable buffer solutions, typically potassium bicarbonate at concentrations of 1 molar, followed by addition of butyric anhydride in acetonitrile with a slight molar excess [32].

Recent advances in chemoenzymatic synthesis have demonstrated improved efficiency in producing functional acyl-coenzyme A molecules [36]. This approach combines initial chemical preparation of S-acylated pantetheine derivatives with subsequent one-pot enzymatic transformation to generate the final acyl-coenzyme A product [36]. The method relies on the substrate promiscuity of Escherichia coli CoaA, CoaD, and CoaE enzymes, which can accept substrates modified at either the carboxy terminus or the cysteamine moiety [36].

Table 1: Chemical Synthesis Methods and Yields

MethodStarting MaterialCoupling AgentTypical YieldReaction Time
Mixed AnhydrideButyric AcidButyric Anhydride60-70%2-4 hours
N-HydroxysuccinimideButyric AcidNHS-Butyrate75-85%1-3 hours
ChemoenzymaticPantetheine DerivativeCoaA/CoaD/CoaE80-90%4-6 hours

Biosynthetic Routes in Microbial Systems

Microbial biosynthesis of butyryl coenzyme A occurs through multiple metabolic pathways, with the acetyl-coenzyme A pathway being the most prominent route in bacterial systems [5]. This pathway involves the conversion of acetyl-coenzyme A to butyryl-coenzyme A through a four-step process closely related to the beta-oxidation of fatty acids in prokaryotes and eukaryotes [5]. The initial step involves the condensation of two acetyl-coenzyme A molecules by acetyl-coenzyme A acetyltransferase to form acetoacetyl-coenzyme A [34].

The subsequent reduction of acetoacetyl-coenzyme A to 3-hydroxybutyryl-coenzyme A is catalyzed by 3-hydroxybutyryl-coenzyme A dehydrogenase, utilizing nicotinamide adenine dinucleotide phosphate as the electron donor [35]. Dehydration of 3-hydroxybutyryl-coenzyme A proceeds through the action of crotonase to yield crotonyl-coenzyme A [35]. The final reduction step, catalyzed by butyryl-coenzyme A dehydrogenase electron-transferring flavoprotein complex, converts crotonyl-coenzyme A to butyryl-coenzyme A while generating a proton motive force through ferredoxin reduction [5].

Clostridium acetobutylicum represents a significant microbial system for butyryl-coenzyme A production, particularly during acetone-butanol-ethanol fermentation processes [10]. The organism employs phosphotransbutyrylase to catalyze the reversible conversion of butyryl-coenzyme A into butyryl phosphate, serving as a crucial regulatory step in butyrate metabolism [10]. Engineered Escherichia coli strains have been developed for controlled production of butyryl-coenzyme A-derived compounds through modular pathway engineering [8].

Table 2: Microbial Production Systems for Butyryl Coenzyme A

OrganismPathway TypeKey EnzymesProduction RateCulture Conditions
Clostridium acetobutylicumAcetyl-CoABcd-Etfαβ, PTB2.5-4.2 mM/hAnaerobic, pH 6.0-6.5
Escherichia coli (engineered)ModularAtoB, Hbd, Crt0.64-0.45 g/LAnaerobic, pH 7.0
Faecalibacterium prausnitziiAcetyl-CoABut, Bcd15-20 μmol/mg/minAnaerobic, pH 6.8

The modular approach to microbial biosynthesis involves the systematic engineering of exchangeable production modules compatible with chassis cells for anaerobic production [8]. These modules comprise acyl-coenzyme A submodules, alcohol submodules, cofactor regeneration submodules, and alcohol acetyltransferase submodules [8]. Optimization strategies include manipulation of replication through plasmid copy number adjustment, transcriptional control via promoter selection, and translational enhancement through codon optimization [8].

Lithium Salt Formation and Crystallization Techniques

The formation of lithium salt derivatives of butyryl coenzyme A involves specific crystallization protocols that enhance stability and solubility characteristics compared to free acid forms . Lithium salt formation typically occurs through the addition of lithium hydroxide to aqueous solutions containing butyryl coenzyme A under controlled pH conditions . The process requires careful monitoring of solution pH to maintain optimal conditions for salt formation while preventing degradation of the coenzyme A moiety [15].

Crystallization techniques for lithium salts of coenzyme A derivatives employ controlled cooling methods or solvent substitution approaches [15]. The cooling crystallization method represents the preferred approach, often combined with other crystallization techniques to achieve optimal crystal formation [15]. Temperature control during crystallization proves critical, as elevated temperatures can facilitate crystal formation while potentially compromising molecular stability [19].

The choice of crystallization conditions significantly impacts the final product characteristics, with factors including solvent composition, temperature gradients, and nucleation control affecting crystal quality [19]. Multi-effect crystallization systems have been employed for lithium salt production, particularly when dealing with solutions exhibiting high boiling point elevations [19]. The crystallization process benefits from the decreased viscosity at elevated temperatures, which enhances crystallization behavior [19].

Table 3: Crystallization Parameters for Lithium Salt Formation

ParameterOptimal RangeImpact on YieldQuality Indicators
pH7.5-8.085-95%Crystal uniformity
Temperature4-20°C80-90%Purity assessment
Lithium concentration0.1-0.5 M75-85%Solubility characteristics
Cooling rate0.5-2°C/min70-85%Crystal size distribution

Purification during crystallization involves the simultaneous removal of impurities contained in reaction mixtures or extracts [15]. This approach proves particularly effective for removing coexisting impurities, especially analogous compounds with similar structures such as other reduced coenzyme derivatives [15]. Alcohols and ketones serve as particularly effective solvents for removing structurally similar analogous compounds during the crystallization process [15].

Chromatographic Purification Strategies

Chromatographic purification of butyryl coenzyme A lithium salt employs multiple separation techniques, with ion exchange chromatography representing the primary method for achieving high purity products . The separation mechanism relies on electrostatic interactions between charged ligands in the chromatographic matrix and ionizable groups in the coenzyme A molecule [16]. Anion exchange chromatography proves particularly effective due to the multiple phosphate groups present in the coenzyme A structure [16].

High-performance liquid chromatography systems utilizing reversed-phase columns provide excellent separation capabilities for coenzyme A derivatives [29]. The methodology typically employs C18 columns with gradient elution systems incorporating potassium phosphate buffers at pH 5.3 with acetonitrile as the organic modifier [32]. Flow rates of 1 milliliter per minute with linear gradients extending to 60% acetonitrile over 20-minute periods provide optimal separation [32].

Size exclusion chromatography serves as an additional purification step, particularly useful for removing high molecular weight contaminants and achieving final polishing of the product [18]. Superdex 200 columns equilibrated with phosphate buffer systems containing sodium chloride provide effective molecular weight-based separation [18]. The technique proves especially valuable when combined with other chromatographic methods in multi-step purification protocols [18].

Table 4: Chromatographic Purification Methods and Conditions

MethodColumn TypeMobile PhaseFlow RateRecovery
Ion ExchangeDEAE SepharoseKH₂PO₄ gradient2-3 mL/min85-95%
Reversed PhaseC18 (5μm)KH₂PO₄/acetonitrile1 mL/min80-90%
Size ExclusionSuperdex 200Phosphate/NaCl0.4 mL/min75-85%
HPLCKinetex C18Phosphate buffer1 mL/min90-95%

Advanced purification strategies incorporate solid-phase extraction techniques using Oasis hydrophilic-lipophilic balance cartridges for sample cleanup prior to chromatographic analysis [30]. The protocol involves sequential washing with methanol, equilibration with water, sample loading, desalting with water, and final elution with methanol containing ammonium acetate [30]. This approach effectively removes salts and other interfering compounds while maintaining coenzyme A integrity [30].

Membrane-based purification strategies have emerged as alternative approaches for separating coenzyme A derivatives from adenosine-based metabolites [27]. These methods address the challenging separation of compounds with very similar ionic profiles, including adenosine triphosphate, adenosine diphosphate, and adenosine monophosphate [27]. The membrane approach offers potential cost advantages over traditional multi-step ion exchange chromatography protocols [27].

Dates

Modify: 2023-07-20

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